Diethyl Rivastigmine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl Rivastigmine-d10, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₄D₁₀N₂O₂ and its molecular weight is 274.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurological Efficacy and Mechanisms
Rivastigmine has been extensively studied for its therapeutic efficacy in Alzheimer's Disease (AD) and Parkinson's Disease Dementia (PDD). It functions as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic transmission which is beneficial in managing cognitive deficits associated with these disorders. Research demonstrates Rivastigmine's potential in improving cognitive performance, attention, and executive functions in patients with PDD and AD, providing a basis for exploring similar outcomes with Diethyl Rivastigmine-d10 in pharmacological research.
Cognitive Enhancement in Parkinson's Disease Dementia : Rivastigmine has shown significant improvements in cognitive functions and attention in patients with dementia associated with Parkinson's disease, underscoring its utility in treating neuropsychiatric complications of neurodegenerative diseases (Wesnes et al., 2005).
Impact on Alzheimer's Disease : Clinical trials have demonstrated Rivastigmine's efficacy in Alzheimer's disease by enhancing cognitive functions and reducing behavioral symptoms. The development of a transdermal patch formulation highlighted improvements in delivery methods, potentially influencing research into novel delivery systems for its deuterated forms (Winblad et al., 2007).
Pharmacological Actions Beyond Acetylcholinesterase Inhibition
Rivastigmine's action mechanism extends beyond its primary role as a cholinesterase inhibitor, affecting various neurotransmitter systems and contributing to its therapeutic profile. This broad pharmacological activity provides a rich area for research into the specific contributions of this compound in modulating neurochemical pathways.
- Modulation of Neurotransmitter Systems : Studies on Rivastigmine have uncovered its effects on neurotransmitter systems beyond cholinergic pathways, including modulating glutamatergic and dopaminergic transmission. This suggests avenues for research into this compound's potential effects on these systems (Nizri et al., 2008).
作用機序
Target of Action
Diethyl Rivastigmine-d10 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
this compound is a reversible cholinesterase inhibitor . It binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound increases the levels of acetylcholine in the brain . This enhances cholinergic function, which is often deficient in conditions like Alzheimer’s disease . Additionally, rivastigmine has been suggested to modify the levels of several shedding proteins and direct APP processing toward the non-amyloidogenic pathway .
Pharmacokinetics
The total plasma clearance of rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of rivastigmine due to saturation of its elimination . Furthermore, a nasal liposomal rivastigmine formulation showed enhanced systemic bioavailability and increased half-life .
Result of Action
The increased concentration of acetylcholine in the brain due to the action of this compound can lead to improved cognitive function . In Alzheimer’s disease, this can result in a reduction of symptoms such as memory loss and cognitive deficits .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, its ability to cross the brain-blood barrier allows it to act mainly in the central nervous system . A minor proportion of rivastigmine can also act at the neuromuscular junction, although its clinical effects are negligible at this level .
Safety and Hazards
将来の方向性
Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl Rivastigmine-d10 involves the introduction of deuterium atoms into the Rivastigmine molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Rivastigmine", "Deuterated Ethanol", "Deuterated Hydrochloric Acid", "Deuterated Sodium Hydroxide", "Deuterated Chloroform", "Deuterated Methanol" ], "Reaction": [ "Step 1: Dissolve Rivastigmine in deuterated ethanol and add deuterated hydrochloric acid. Heat the mixture under reflux for several hours to obtain the corresponding hydrochloride salt of Rivastigmine-d10.", "Step 2: Neutralize the hydrochloride salt with deuterated sodium hydroxide to obtain the free base of Rivastigmine-d10.", "Step 3: Dissolve the free base in deuterated chloroform and add deuterated methanol. Heat the mixture under reflux for several hours to introduce deuterium atoms into the molecule.", "Step 4: Purify the product by column chromatography to obtain Diethyl Rivastigmine-d10 as a white solid." ] } | |
CAS番号 |
1346599-05-0 |
分子式 |
C₁₅H₁₄D₁₀N₂O₂ |
分子量 |
274.42 |
同義語 |
N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。